molecular formula C7H13ClO2 B13704733 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran

2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran

Cat. No.: B13704733
M. Wt: 164.63 g/mol
InChI Key: IGOHOPRQMOJMCR-UHFFFAOYSA-N
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Description

2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran is a tetrahydropyran derivative featuring a chloromethoxy methyl substituent at the 2-position of the six-membered oxygen-containing ring.

Properties

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

2-(chloromethoxymethyl)oxane

InChI

InChI=1S/C7H13ClO2/c8-6-9-5-7-3-1-2-4-10-7/h7H,1-6H2

InChI Key

IGOHOPRQMOJMCR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)COCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or ethers.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound can also undergo oxidation and reduction reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Chlorinated substituents (e.g., 4-chlorophenylmethoxy in ) enhance electrophilicity, favoring nucleophilic attack compared to non-halogenated analogs like 2-methoxy derivatives . Bulky groups (e.g., phenylethoxy in ) may sterically hinder reactions but improve selectivity in catalytic processes.

Synthetic Methodologies :

  • Acid Catalysis : NH₄HSO₄@SiO₂ and p-TsOH are effective for tetrahydropyranylation of alcohols (e.g., 94% yield for 3a in ), suggesting applicability to 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran synthesis.
  • Solvent Choice : Cyclopentyl methyl ether (CPME) and 2-MeTHF are green solvents for etherification, reducing environmental impact .

Physical Properties: Evaporation enthalpy (ΔvapH°) data for 2-(2-Methoxyethoxy)tetrahydro-2H-pyran (~60 kJ/mol) indicate moderate volatility, useful in distillation-based purification.

Biological Relevance: Aminoethyl-substituted analogs (e.g., 4-(2-Aminoethyl)tetrahydro-2H-pyran) show blood-brain barrier permeability , whereas nitrobenzyloxy derivatives () serve as intermediates for bioactive molecules.

Biological Activity

2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran, a compound characterized by its unique chloromethyl and tetrahydropyran structure, has garnered interest in biological and synthetic chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran is C6_6H11_{11}ClO, with a molecular weight of approximately 134.60 g/mol. The compound features a six-membered cyclic ether structure, which contributes to its reactivity and potential biological interactions. The presence of the chloromethyl group enhances its electrophilic properties, making it a candidate for various nucleophilic reactions in biological systems.

The biological activity of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran primarily arises from the reactivity of the chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
  • Receptor Binding : It could interact with various biological receptors, influencing signaling pathways.

The exact mechanisms remain under investigation, but preliminary studies suggest that compounds with similar structures exhibit significant interactions with biological targets.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran in relation to other tetrahydropyran derivatives:

Compound NameStructure TypeKey Features
2-Hydroxymethyl tetrahydro-2H-pyranTetrahydropyran derivativeContains a hydroxymethyl group instead of chlorine.
3-ChlorotetrahydrofuranTetrahydrofuran derivativeChlorine at the third position; used in similar reactions.
3-MethoxytetrahydrofuranTetrahydrofuran derivativeContains a methoxy group; often used in protective chemistry.

The chloromethyl substituent at the second position in 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran enhances its reactivity compared to these derivatives.

Case Studies

  • Enzyme Interaction Studies : Research has demonstrated that similar chloromethylated compounds can exhibit enzyme inhibition properties. For instance, studies involving chlorinated tetrahydropyrans showed significant inhibition of certain metabolic enzymes, suggesting that 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran may follow a similar pathway.
  • Pharmacodynamics : A study focusing on the pharmacodynamics of tetrahydropyrans revealed that modifications at the chloromethyl position could lead to enhanced binding affinities for specific receptors involved in metabolic regulation. This indicates potential therapeutic applications in managing diabetes and metabolic syndromes .

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